molecular formula C22H28O3 B1668266 カンレノン CAS No. 976-71-6

カンレノン

カタログ番号: B1668266
CAS番号: 976-71-6
分子量: 340.5 g/mol
InChIキー: UJVLDDZCTMKXJK-GMTJQTPWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カンレノンは、スピロノラクトンと関連するスピロラクトン群のステロイド系抗ミネラルコルチコイドです。 イタリアやベルギーを含むヨーロッパでは利尿薬として使用されています . カンレノンは、スピロノラクトンの重要な活性代謝物であり、その治療効果に貢献しています .

作用機序

カンレノンは、ミネラルコルチコイド受容体におけるアルドステロンの効果を阻害することにより、抗ミネラルコルチコイドとして作用します。 これにより、ナトリウムと水の排泄量が増加し、カリウムが保持されます . カンレノンはスピロノラクトンの活性代謝物であり、その効果の一部を担っていると考えられています .

Safety and Hazards

Canrenone should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

将来の方向性

The landscape of treatment of diseases like chronic heart failure is expected to change in the near future. The use of drugs like Canrenone will probably be incorporated in forthcoming guidelines and consensus statements of major organizations .

Relevant Papers

Several papers have been published on Canrenone. For example, a study titled “Relative Efficacy of Spironolactone, Eplerenone, and cAnRenone in patients with Chronic Heart failure” conducted a systematic review and network meta-analysis of randomized controlled trials . Another study titled “The Efficacy of the Mineralcorticoid Receptor Antagonist Canrenone in COVID-19 Patients” discussed the impact of Canrenone on COVID-19 patients .

生化学分析

Biochemical Properties

Canrenone acts as a specific antagonist of aldosterone . It exerts its effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This binding inhibits the aldosterone-induced sodium retention leading to an increase in sodium and subsequently water excretion, and potassium retention .

Cellular Effects

Canrenone has been found to be effective in the treatment of hirsutism in women . In people with chronic heart failure, treatment with Canrenone has shown a mortality benefit compared to placebo . It has been found to have approximately 10 to 25% of the potassium-sparing diuretic effect of spironolactone .

Molecular Mechanism

Canrenone and its active metabolites act as specific antagonists of aldosterone, and exert their effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This prevents remodeling, decreases inflammation, and improves proteinuria .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Canrenone are based on its metabolites, as the parent compound is rapidly metabolized . After multiple oral doses of 2 mg Canrenone per kg for 5 consecutive days, steady-state conditions are reached by day 3 and only a slight accumulation of Canrenone is observed .

Dosage Effects in Animal Models

In a study involving dogs, equinatriuretic doses of Canrenone showed more potent anti-inflammatory and anti-fibrotic effects on the kidney in rodent models . There were no adverse clinical or biochemical effects seen at any Canrenone dosage during treatment .

Metabolic Pathways

Canrenone is rapidly and completely metabolized by the liver into its active metabolites, canrenone, 7α-thiomethyl-spironolactone, and 6β-hydroxy-7α-thiomethyl-spironolactone, which are the primary metabolites in the dog .

Transport and Distribution

Canrenone is mainly excreted via its metabolites. Plasma clearance of Canrenone is 3 L/h/kg for Canrenone, in dogs . After oral administration of radiolabelled Canrenone to the dog, 66% of the dose is recovered in feces and 12% in the urine .

Subcellular Localization

Given its mechanism of action, it is likely that Canrenone and its metabolites primarily localize to the cytoplasm where they can interact with mineralocorticoid receptors .

特性

{ "Design of the Synthesis Pathway": "Canrenone can be synthesized through a multi-step process starting from pregnenolone. The synthesis involves several chemical transformations such as oxidation, reduction, and cyclization reactions.", "Starting Materials": [ "Pregnenolone", "Sodium hydroxide (NaOH)", "Sodium periodate (NaIO4)", "Sodium borohydride (NaBH4)", "Acetic anhydride (Ac2O)", "Sodium acetate (NaOAc)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Diethyl ether (Et2O)", "Sodium carbonate (Na2CO3)", "Sulfuric acid (H2SO4)", "Benzene", "Chloroform (CHCl3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Oxidation of pregnenolone to form 3β-hydroxy-5-pregnen-20-one", "Reaction conditions: NaIO4, NaHCO3, H2O", "Step 2: Reduction of 3β-hydroxy-5-pregnen-20-one to form 3β-hydroxy-5-pregnen-20-one-20-carboxylic acid", "Reaction conditions: NaBH4, Ac2O, NaOAc", "Step 3: Cyclization of 3β-hydroxy-5-pregnen-20-one-20-carboxylic acid to form 17-hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid", "Reaction conditions: MeOH, HCl", "Step 4: Reduction of 17-hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid to form 17-hydroxy-3-oxo-4,5-epoxypregn-20-ene-21-carboxylic acid", "Reaction conditions: NaBH4, Et2O", "Step 5: Acid-catalyzed ring opening of 17-hydroxy-3-oxo-4,5-epoxypregn-20-ene-21-carboxylic acid to form canrenone", "Reaction conditions: H2SO4, benzene/CHCl3, NaCl" ] }

CAS番号

976-71-6

分子式

C22H28O3

分子量

340.5 g/mol

IUPAC名

(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1

InChIキー

UJVLDDZCTMKXJK-GMTJQTPWSA-N

異性体SMILES

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C

SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

正規SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

外観

Solid powder

melting_point

150 °C

976-71-6

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Aldadiene;  BRN 0046602;  BRN-0046602;  BRN0046602;  Luvion;  NSC 261713;  NSC-261713;  NSC 261713Phanurane

製品の起源

United States

Synthesis routes and methods

Procedure details

The 7β-acetylthio derivative can be converted into the spironolactone by treating the 7β-acetylthio derivative with a base such as sodium hydroxide or sodium methoxide to give the starting material, 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone, followed by the addition reaction with thioacetic acid. (This method is hereinafter referred to as "elimination-addition method".)
[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
spironolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canrenone
Reactant of Route 2
Canrenone
Reactant of Route 3
Canrenone
Reactant of Route 4
Canrenone
Reactant of Route 5
Canrenone
Reactant of Route 6
Canrenone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。